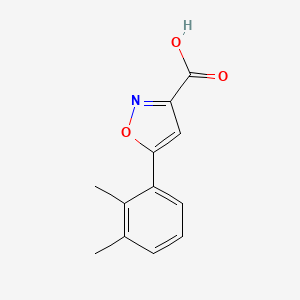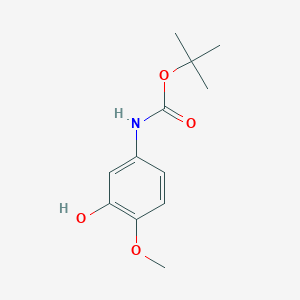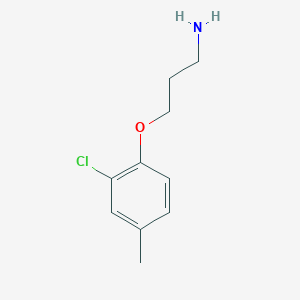
3-(2-Chloro-4-methylphenoxy)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-methylphenoxy)propan-1-amine: is an organic compound with the molecular formula C10H14ClNO and a molecular weight of 199.68 g/mol . This compound is characterized by the presence of a chloro-substituted phenoxy group attached to a propan-1-amine backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-4-methylphenoxy)propan-1-amine typically involves the reaction of 2-chloro-4-methylphenol with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Chloro-4-methylphenoxy)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce various substituted amines .
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Chloro-4-methylphenoxy)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized to study the effects of chloro-substituted phenoxy compounds on biological systems. It can be used to investigate enzyme interactions and receptor binding .
Medicine: Its unique structure allows for the exploration of novel drug candidates .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and resins .
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-methylphenoxy)propan-1-amine involves its interaction with specific molecular targets. The chloro-substituted phenoxy group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target .
Comparación Con Compuestos Similares
3-(4-Methoxyphenoxy)propan-1-amine: This compound has a methoxy group instead of a chloro group, leading to different chemical and biological properties.
3-(2-Chloro-4-nitrophenoxy)propan-1-amine:
Uniqueness: 3-(2-Chloro-4-methylphenoxy)propan-1-amine is unique due to its specific chloro and methyl substitutions, which confer distinct chemical reactivity and biological activity. These substitutions make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H14ClNO |
|---|---|
Peso molecular |
199.68 g/mol |
Nombre IUPAC |
3-(2-chloro-4-methylphenoxy)propan-1-amine |
InChI |
InChI=1S/C10H14ClNO/c1-8-3-4-10(9(11)7-8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3 |
Clave InChI |
VLCQCBZUMWVQAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCCCN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


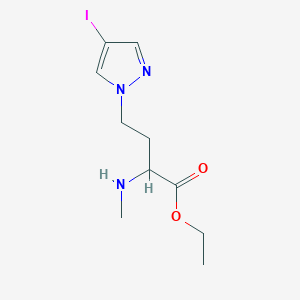
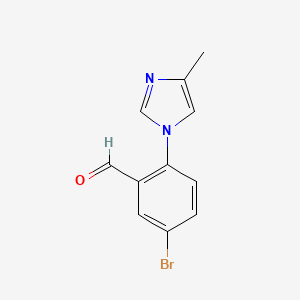
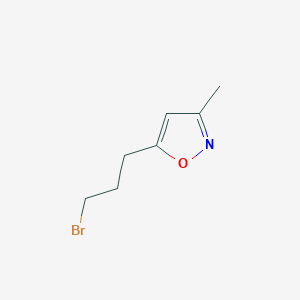
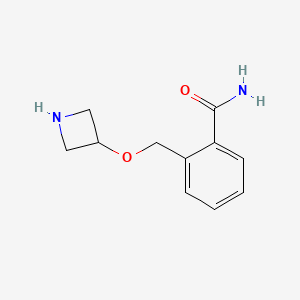
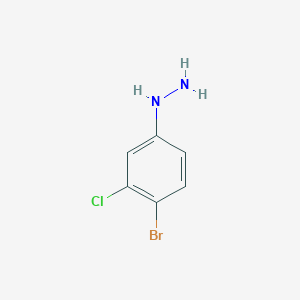
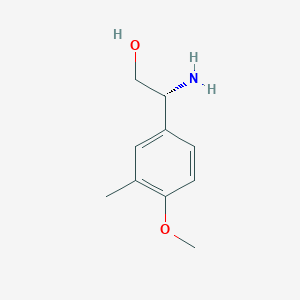


![7-Methyl-2-(1-methylcyclopropyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13618766.png)
